2-(tert-Butoxycarbonyl)-6-chloronicotinic acid

Description

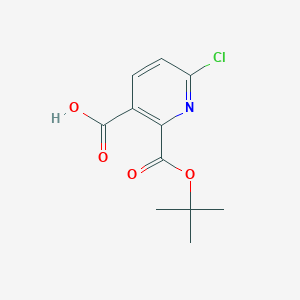

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid (CAS 1224194-44-8) is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a chlorine substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₃ClN₂O₄, with a molecular weight of 284.68 g/mol. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while moderating reactivity and solubility in organic solvents like DCM or DMF . This compound is cataloged as a specialty chemical for pharmaceutical and agrochemical synthesis, with commercial availability in quantities ranging from 1 g to 25 g .

Properties

IUPAC Name |

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-6(9(14)15)4-5-7(12)13-8/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZSZLGCUSJQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems enable the efficient and scalable synthesis of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Deprotection Reactions: TFA in dichloromethane or HCl in methanol are frequently used to remove the Boc group

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinic acid derivatives.

Deprotection Reactions: The primary product is 6-chloronicotinic acid, with the Boc group removed

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the amine group is liberated, allowing for further functionalization .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

6-Chloronicotinic Acid (CAS 5326-23-8)

2-(tert-Butoxycarbonylamino)-4-chloronicotinic Acid (Catalog #HB240)

Other Boc-Protected Chloronicotinic Derivatives (e.g., 2-tert-Butoxycarbonylamino-3-(3-chloro-phenyl)-propionic acid)

Comparative Analysis

Key Differences and Research Insights

Structural Impact on Reactivity: The Boc group in 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid shields the amine, enabling selective reactions at the carboxylic acid or chlorine sites. In contrast, 6-chloronicotinic acid lacks protection, making its amine group reactive but less stable in acidic environments .

Stability and Handling :

- The Boc-protected derivative decomposes under acidic conditions (e.g., TFA), requiring careful handling during deprotection. 6-Chloronicotinic acid, however, decomposes at 192°C and is incompatible with strong oxidizers but stable under neutral conditions .

Applications in Drug Development :

- 6-Chloronicotinic acid is a metabolite of the insecticide Flupyradifurone, detected in bovine milk via QuEChERS-UPLC-MS/MS . It also serves as a building block for kinase inhibitors targeting diseases like cancer .

- The Boc-protected variant is critical in multi-step syntheses, such as the preparation of BRAFV600E inhibitors, where temporary amine protection is essential .

Commercial and Regulatory Context :

- This compound is priced at $400/g (1 g), reflecting its niche use in R&D. In contrast, 6-chloronicotinic acid is more widely available due to its role in agrochemical metabolism and simpler structure .

Biological Activity

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid (Boc-6-Cl-Nic) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

- Chemical Formula : C_12H_14ClN_1O_3

- Molecular Weight : 257.7 g/mol

- CAS Number : 2197685-82-6

Boc-6-Cl-Nic features a chlorinated pyridine ring, which is known for its reactivity and ability to interact with various biological targets, making it a valuable scaffold in drug design.

Boc-6-Cl-Nic is primarily studied for its interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. The presence of the chloro substituent enhances its binding affinity and selectivity towards these receptors, which are implicated in numerous physiological processes including neurotransmission and muscle contraction.

Inhibition Studies

- Inhibition of Enzymes : Research indicates that Boc-6-Cl-Nic exhibits inhibitory effects on certain enzymes related to metabolic pathways. For example, studies have shown that it can act as an inhibitor for the enzyme BioA involved in biotin biosynthesis in Mycobacterium tuberculosis, with an IC50 value of approximately 155 nM .

- Binding Affinity : Interaction studies have revealed that Boc-6-Cl-Nic binds effectively to nAChRs, potentially modulating their activity. This is significant for developing therapeutic agents targeting neurological disorders .

Case Studies

- Antimicrobial Activity : A study isolated a bacterium capable of mineralizing 6-chloronicotinic acid, demonstrating the compound's potential role in bioremediation processes . The research highlighted the metabolic pathways involved in degrading chlorinated compounds, showcasing how Boc-6-Cl-Nic can be utilized in environmental applications.

- Therapeutic Applications : In medicinal chemistry, Boc-6-Cl-Nic has been explored as a scaffold for synthesizing novel drugs with anticancer properties. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloronicotinic Acid | Contains a chlorine atom on the pyridine ring | Metabolized by bacteria; potential environmental use |

| N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | Features thiophene instead of chlorinated pyridine | Enzyme inhibition; potential therapeutic applications |

| 2-(tert-butoxycarbonyl)-nicotinic acid | Lacks chlorine; primarily used for nicotine receptor studies | Less potent than Boc-6-Cl-Nic in receptor binding |

Boc-6-Cl-Nic stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.

Drug Development

The compound's ability to inhibit specific enzymes and bind to nAChRs positions it as a candidate for drug development targeting neurological diseases and cancers. Ongoing research aims to optimize its pharmacological properties through structural modifications.

Environmental Impact

Studies suggest that Boc-6-Cl-Nic and its derivatives could be utilized in bioremediation efforts due to their degradability by certain microbial strains . This aspect opens avenues for environmentally friendly applications in treating contaminated sites.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with Boc-6-Cl-Nic. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial in assessing its viability as a therapeutic agent.

Q & A

Q. Q1. What are the typical synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to 6-chloronicotinic acid?

The Boc group is commonly introduced via nucleophilic substitution or carbamate formation. A standard method involves reacting 6-chloronicotinic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine in anhydrous THF or DCM. For example, similar Boc-protected pyridine derivatives (e.g., 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid) are synthesized under these conditions to ensure regioselectivity and high yield . Reaction monitoring via TLC (e.g., using silica gel with EtOAc/hexane gradients) is recommended to confirm completion .

Q. Q2. What purification methods are optimal for isolating 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid from reaction mixtures?

Column chromatography on silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) is effective for removing unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures may further enhance purity, as demonstrated for structurally related Boc-protected carboxylic acids . Post-purification analysis by HPLC (C18 column, acetonitrile/water with 0.1% TFA) or NMR (¹H/¹³C in DMSO-d₆) is critical to verify ≥95% purity .

Q. Q3. How can researchers confirm the structural integrity of the Boc group in this compound?

FT-IR spectroscopy (stretching vibrations at ~1680–1720 cm⁻¹ for carbonyl groups) and ¹³C NMR (signals at ~80–85 ppm for the tert-butyl carbon and ~155 ppm for the carbamate carbonyl) are definitive. For example, Boc-protected analogs like 6-((tert-Butoxycarbonyl)amino)nicotinic acid show characteristic NMR shifts in these regions .

Advanced Research Questions

Q. Q4. How does the electron-withdrawing chlorine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

The 6-chloro group enhances electrophilicity at the 2- and 4-positions of the pyridine ring, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. However, steric hindrance from the Boc group may require optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Comparative studies with non-chlorinated analogs (e.g., 2-Boc-nicotinic acid) reveal slower reaction kinetics, necessitating extended reaction times .

Q. Q5. What are the stability limitations of the Boc group under acidic or basic conditions in this compound?

The Boc group is labile under strong acids (e.g., TFA or HCl in dioxane) but stable under mild basic conditions (pH < 10). Accelerated stability studies in DMSO at 40°C show <5% decomposition over 72 hours. However, prolonged exposure to aqueous bases (e.g., NaOH) may hydrolyze the carbamate, releasing CO₂ and tert-butanol. Researchers should prioritize anhydrous solvents for long-term storage .

Q. Q6. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Solubility discrepancies (e.g., in DMSO vs. hexane) arise from the compound’s amphiphilic nature. A systematic approach involves:

Q. Q7. What role does this compound play in synthesizing tetrahydroisoquinoline derivatives?

As a carboxylate precursor, it can undergo Curtius rearrangements or amide couplings to form intermediates like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives. For example, 2-(tert-Butoxycarbonyl)-5,7-dichloro analogs are used in peptidomimetic drug discovery, highlighting its utility as a building block .

Safety and Handling

Q. Q8. What precautions are necessary for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine powders.

- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Dispose via incineration or hazardous waste services compliant with local regulations (e.g., EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.